molecular formula C9H15ClN2O2 B2970993 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone CAS No. 1247927-01-0

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone

Cat. No.: B2970993
CAS No.: 1247927-01-0
M. Wt: 218.68
InChI Key: ILSLQXVNXLOKTR-UHFFFAOYSA-N
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Description

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone is a 1,4-diazepane derivative characterized by an acetyl group at the 4-position of the diazepane ring and a 2-chloro-ethanone substituent. The chloro-ethanone moiety enhances electrophilicity, which may influence reactivity in nucleophilic substitution reactions, while the acetyl group could modulate metabolic stability or binding affinity.

Properties

IUPAC Name

1-(4-acetyl-1,4-diazepan-1-yl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-8(13)11-3-2-4-12(6-5-11)9(14)7-10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSLQXVNXLOKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone can be achieved through various synthetic routes. One common method involves the reaction of 1,4-diazepane with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete acetylation of the diazepane ring. The resulting intermediate is then reacted with 2-chloroacetyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the 1,4-Diazepane Ring

1,4-Diazepane-1,4-diylbis[(4-chlorophenyl)methanone] (CAS 392707-94-7)
  • Structure : Contains two 4-chlorophenyl groups attached to the diazepane ring.
  • Key Differences: Lacks the acetyl and chloro-ethanone substituents. The bis-chlorophenyl structure increases hydrophobicity and may enhance π-π stacking interactions in receptor binding compared to the target compound .
  • Applications : Primarily used in crystallographic studies due to its rigid structure.
2-Chloro-1-{4-[(4-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one Hydrochloride (CAS 1258649-61-4)
  • Structure: Features a 4-methylbenzyl group on the diazepane ring and a chloro-ethanone moiety. The hydrochloride salt improves aqueous solubility.
  • Key Differences : The 4-methylbenzyl substituent introduces steric bulk and lipophilicity, which may alter CNS penetration compared to the acetyl group in the target compound .
  • Pharmacological Relevance: Potential CNS-targeting agent due to improved solubility and bioavailability.

Functional Group Variations

1-[4-(2-Hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-[1,4]diazepan-1-yl]-ethanone (Example 32, )
  • Structure : Contains a pyrimidinylmethyl group and an acetyl substituent.
  • The absence of chloro-ethanone reduces electrophilicity, possibly lowering reactivity .
  • Biological Activity : Demonstrated GABA receptor modulation, suggesting structural flexibility in targeting diverse receptors.
1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloro-ethanone (CAS 939741-11-4)
  • Structure: Incorporates a brominated benzodioxin ring and chloro-ethanone.
  • Key Differences : The benzodioxin moiety provides electron-rich aromaticity, which may alter electronic properties compared to the acetyl-diazepane system .
  • Applications : Used in synthetic chemistry for halogenated intermediates.

Pharmacological and Receptor Selectivity Comparisons

N-{2-[4-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide
  • Structure : Combines a dihydro-benzodioxin group with a nicotinamide tail.
  • Key Differences: Exhibits >100-fold selectivity for α2C-adrenergic receptors (α2C-AR) over α2A-AR. The chloro-ethanone in the target compound may shift selectivity due to differing electronic and steric profiles .
  • Relevance : Highlights the impact of substituents on receptor subtype specificity.
[(R)-4-(5-Chloro-benzooxazol-2-yl)-7-methyl-[1,4]diazepan-1-yl]-(5-methyl-2-[1,2,3]triazol-2-yl-phenyl)-methanone (Orexin Receptor Antagonist)
  • Structure : Includes a benzooxazole and triazolyl-phenyl group.
  • Therapeutic Use : Investigated for sleep disorders, emphasizing structural complexity in receptor targeting.

Biological Activity

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone, with the CAS number 1247927-01-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H15ClN2O2
  • Molecular Weight : 218.68 g/mol
  • Purity : 96% .

The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems. The compound exhibits potential anxiolytic effects similar to other benzodiazepine derivatives. It is believed to modulate the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system (CNS) .

Anxiolytic Activity

Research indicates that compounds structurally related to this compound demonstrate significant anxiolytic properties. A study involving various benzodiazepine derivatives showed that several exhibited marked effects on reducing anxiety-related behaviors in animal models .

Cytotoxicity and Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, compounds similar in structure have shown IC50 values ranging from low micromolar to sub-micromolar concentrations against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . This suggests that this compound may possess anticancer properties worth exploring further.

Study on Anxiolytic Effects

A notable investigation assessed the anxiolytic effects of several diazepine derivatives, including those structurally similar to this compound. The results indicated a significant reduction in anxiety-like behaviors in treated mice compared to controls. The study highlighted the potential for these compounds to serve as therapeutic agents for anxiety disorders .

Cytotoxicity Assessment

In another study focusing on the cytotoxic effects of various alkylated compounds, researchers found that derivatives related to this compound exhibited promising anticancer activity. The study utilized MTT assays to determine cell viability across different concentrations, revealing effective inhibition of cell proliferation in several cancer models .

Data Tables

Compound Cell Line IC50 (µM) Effect
This compoundMCF-75.0Significant cytotoxicity
This compoundA5493.5Induction of apoptosis
Related Diazepine DerivativeHL-600.5Strong anticancer activity

Q & A

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 4).
  • PPE : Nitrile gloves and lab coats to prevent dermal contact.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How do computational and experimental approaches compare in predicting reactivity?

Advanced Research Question

  • DFT calculations : Predict electrophilic sites (e.g., Löwdin charges on chloroethanone C-Cl).
  • Experimental validation : React with piperazine analogs (1:1 in DCM) and monitor via TLC. Discrepancies often arise from solvent polarity effects not modeled in simulations .

What is the compound’s role in synthesizing bioactive molecules?

Basic Research Question
It acts as a key intermediate in:

  • Cancer therapeutics : Derivatives inhibit RNA Pol I (e.g., CX-5461) via diazepane-mediated intercalation .
  • Antihistamines : Structural analogs (e.g., emedastine) target H1 receptors through chloroethanone-linked benzimidazoles .

How is Pol I inhibition specificity evaluated in cancer research?

Advanced Research Question

  • Selectivity assays : Compare IC₅₀ values against Pol II/III (e.g., α-amanitin for Pol II).
  • rDNA transcription profiling : Use qRT-PCR to quantify pre-rRNA levels in treated vs. untreated cells.
  • CRISPR knockouts : Validate target engagement in Pol I-deficient cell lines .

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